molecular formula C7H8FNO B161475 1-(2-Fluoropyridin-4-yl)ethanol CAS No. 137718-85-5

1-(2-Fluoropyridin-4-yl)ethanol

Cat. No.: B161475
CAS No.: 137718-85-5
M. Wt: 141.14 g/mol
InChI Key: WCALKLWHRCTHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoropyridin-4-yl)ethanol is a fluorinated pyridine derivative featuring an ethanol group at the 4-position of the pyridine ring. For example, Grignard reagent-mediated coupling (as seen in the synthesis of 1-(2-Fluoropyridin-4-yl)isoquinoline 17 ) or oxidation-reduction sequences (e.g., selenium dioxide-mediated oxidation of ketones to diketones ) could be adapted. The compound’s fluorine substitution likely enhances metabolic stability and binding affinity in biological systems, as observed in kinase-targeting scaffolds .

Properties

CAS No.

137718-85-5

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-(2-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3

InChI Key

WCALKLWHRCTHCR-UHFFFAOYSA-N

SMILES

CC(C1=CC(=NC=C1)F)O

Canonical SMILES

CC(C1=CC(=NC=C1)F)O

Synonyms

4-Pyridinemethanol,2-fluoro-alpha-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Alcohols vs. Ketones

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
1-(2-Fluoropyridin-4-yl)ethanol C₇H₇FNO 155.14* Pyridine, Fluorine, Alcohol Potential kinase inhibitor scaffold -
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone C₁₃H₉F₂NO 233.22 Pyridine, Fluorine, Ketone Precursor to imidazole inhibitors
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanone C₇H₃F₄NO 193.10 Pyridine, Trifluoromethyl, Ketone Electrophilic reactivity for coupling

Notes:

  • Ketones (e.g., 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone) are critical intermediates in synthesizing heterocyclic scaffolds like imidazoles .

Structural Isomerism and Halogenation Effects

Compound Name Molecular Formula Substituent Position Halogen Key Differences Reference
This compound C₇H₇FNO Pyridin-4-yl F at C2 Optimal hydrogen-bonding capacity -
1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol C₇H₇FINO Pyridin-3-yl F at C2, I at C4 Bulkier iodine may hinder target binding

Notes:

  • Pyridin-4-yl substitution is prevalent in kinase inhibitors (e.g., p38α MAP kinase ), while 3-yl analogs are less common.
  • Iodine in 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol introduces steric hindrance but enables radiolabeling applications .

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